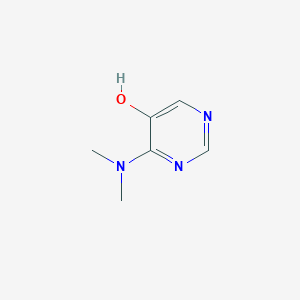![molecular formula C27H25N3O4 B2864419 7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-70-3](/img/structure/B2864419.png)
7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H25N3O4 and its molecular weight is 455.514. The purity is usually 95%.
BenchChem offers high-quality 7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The compound is associated with various synthesis methods, including practical and large-scale synthesis techniques. For example, a study demonstrates an efficient synthesis method suitable for large-scale manufacturing of related compounds, using 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials (Bänziger et al., 2000).
Chemical Reactions and Derivatives : Research has explored the synthesis of various dimethoxy[1]benzothieno[2,3-c]quinolines, which are structurally similar to the subject compound. These involve photocyclization processes and subsequent chemical reactions to create different derivatives (Stuart et al., 1987).
Medicinal Chemistry and Biological Activity
Cytotoxic Activity : Certain derivatives of benzo[b][1,6]naphthyridines, which share a similar structure with the compound , have been studied for their cytotoxic activity against various cancer cell lines. These compounds have shown potent cytotoxic properties in in vitro studies (Deady et al., 2003).
Supramolecular Aggregation Studies : Studies have been conducted on related dihydrobenzopyrazoloquinolines to understand the effect of substitution on supramolecular aggregation. This research provides insights into the molecular interactions and structural frameworks of these compounds (Portilla et al., 2005).
Pharmaceutical and Synthetic Applications
Potential Ligands for Receptors : Pyrazolo[4,3-c]quinoline derivatives, which are structurally similar to the compound , have been prepared as potential ligands for receptors like the estrogen receptor. This suggests possible pharmaceutical applications in hormone-related therapies (Kasiotis et al., 2006).
Organic Light Emitting Diodes (OLEDs) : Research has been conducted on helical structures containing 7-membered fused rings, derived from compounds like pyrazolo[3,4-b]quinoline, for use in OLED technology. This demonstrates the potential of such compounds in advanced material science applications (Szlachcic et al., 2015).
Antioxidant Properties
- Radical Quenching and DNA Oxidation Inhibition : Studies on coumarin-fused quinolines, which share structural similarities, have shown abilities to quench radicals and inhibit DNA oxidation. This indicates the antioxidant potential of such compounds (Xi & Liu, 2015).
Propriétés
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-31-19-11-9-17(10-12-19)26-21-16-30(15-18-7-5-6-8-23(18)32-2)22-14-25(34-4)24(33-3)13-20(22)27(21)29-28-26/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTWXTPHWPQEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



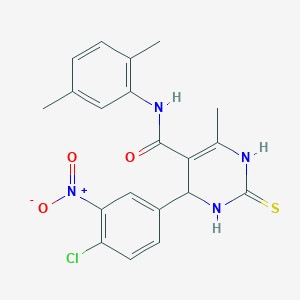
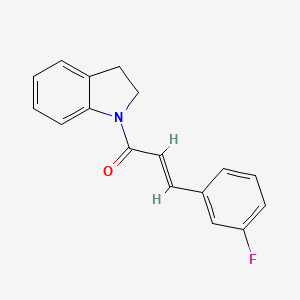

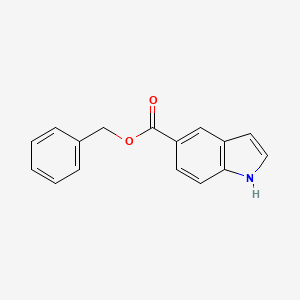
![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)
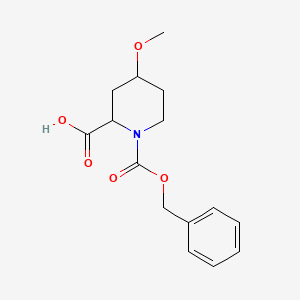
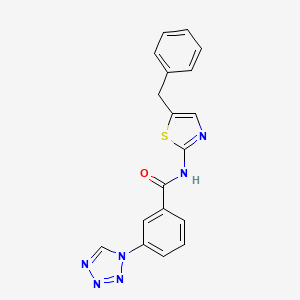
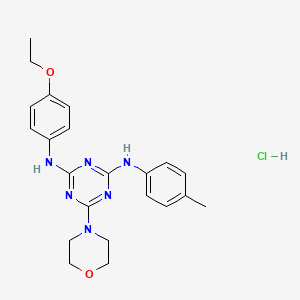
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2864353.png)

